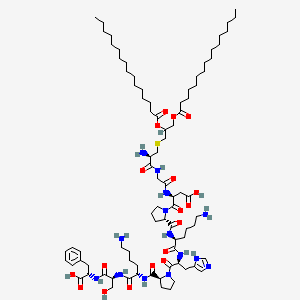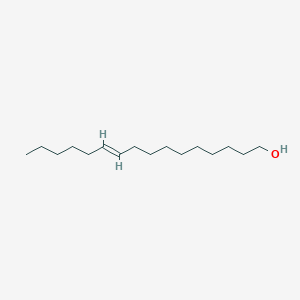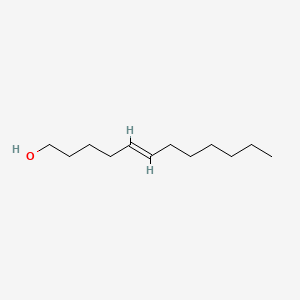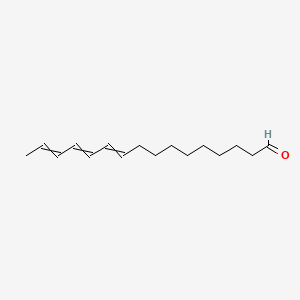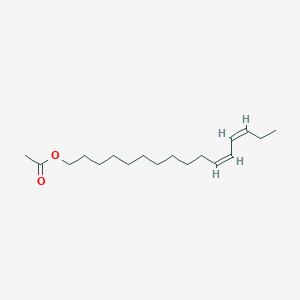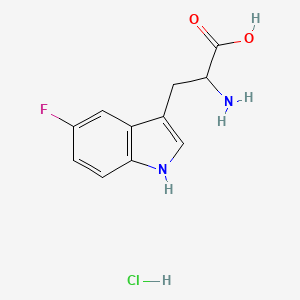
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride (AFIPH) is a 2-amino-3-indole-propionic acid derivative, which has been widely used in scientific research and laboratory experiments. AFIPH is a white crystalline solid with a molecular weight of 246.7 g/mol and a melting point of 87-90°C. It is soluble in water and ethanol, and insoluble in ether and benzene. AFIPH is a useful reagent in the synthesis of various compounds, such as peptide derivatives, and has been used in various biochemical and physiological experiments.
作用機序
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride has been used as a reagent in the synthesis of peptide derivatives, which are molecules that contain both an amino acid and a carboxylic acid. The peptide derivatives formed from 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride are thought to interact with proteins and enzymes in the body, which can affect their structure and function.
Biochemical and Physiological Effects
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride has been used to study the structure of proteins and enzymes, and to study the interactions between proteins and other molecules. It has also been used to study the biochemical and physiological effects of various compounds on cells. For example, 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride has been used to study the effects of various compounds on cell proliferation and apoptosis.
実験室実験の利点と制限
The main advantage of using 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride in laboratory experiments is that it is relatively easy to synthesize, and it is relatively stable in solution. It is also relatively non-toxic and can be used in a wide range of laboratory experiments. The main limitation of using 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride in laboratory experiments is that it is not very soluble in water, and it is not very stable in the presence of light.
将来の方向性
For the use of 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride could include the synthesis of more complex peptide derivatives, such as peptide-based drugs, and the study of the effects of peptide derivatives on the structure and function of proteins and enzymes. Additionally, 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride could be used to study the effects of various compounds on cell proliferation and apoptosis. Furthermore, 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride could be used to study the effects of various compounds on the immune system, and to study the effects of various compounds on the metabolism of cells. Finally, 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride could be used to study the effects of various compounds on the development and differentiation of cells.
合成法
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride can be synthesized in a three-step reaction from 5-fluoro-1H-indole-3-carboxylic acid. The first step involves reacting 5-fluoro-1H-indole-3-carboxylic acid with chloroacetic acid in the presence of a base, such as potassium hydroxide, to form 5-fluoro-1H-indole-3-carboxychloride. The second step involves reacting 5-fluoro-1H-indole-3-carboxychloride with an amine, such as ethylenediamine, in the presence of a base, such as sodium hydroxide, to form 2-amino-3-indole-propionic acid. The third step involves reacting 2-amino-3-indole-propionic acid with hydrochloric acid to form 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride.
科学的研究の応用
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride has been widely used in scientific research and laboratory experiments. It is used as a reagent in the synthesis of various compounds, such as peptide derivatives, and has been used in various biochemical and physiological experiments. 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride has also been used to study the structure of proteins and enzymes and to study the interactions between proteins and other molecules.
特性
IUPAC Name |
2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2.ClH/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16;/h1-2,4-5,9,14H,3,13H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJTXSFOVAVAKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




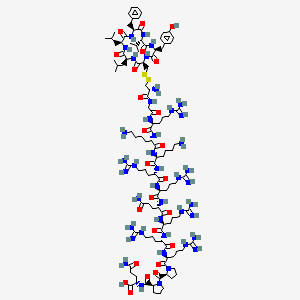

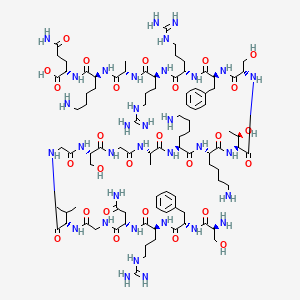
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B561599.png)
